molecular formula C12H7BrClFO3S B1443451 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 1284177-46-3

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No. B1443451
M. Wt: 365.6 g/mol
InChI Key: SKVUFYFKNDYRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1284177-46-3 . It has a molecular weight of 365.61 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7BrClFO3S/c13-11-7-10 (19 (14,16)17)4-5-12 (11)18-9-3-1-2-8 (15)6-9/h1-7H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.61 . It is a powder and is stored at 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

“3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride” is a type of sulfonamide compound . Sulfonamides have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Method of Application

The compound is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .

Results and Outcomes

The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

In addition, sulfonamides are often used as reagents in organic synthesis, including substitution reactions and coupling reactions .

  • Medicine : Sulfonamides are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
  • Pesticides : Sulfonamides are used in pesticides for sterilization, weeding, and as insecticides .
  • Organic Synthesis : Sulfonamides are often used as reagents in organic synthesis, including substitution reactions and coupling reactions .

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-4-(3-fluorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)4-5-12(11)18-9-3-1-2-8(15)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUFYFKNDYRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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